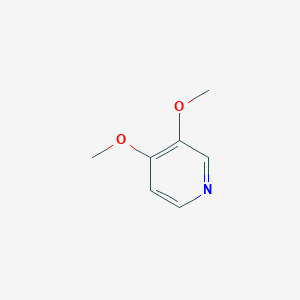

3,4-Dimethoxypyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-3-4-8-5-7(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSPPRKJEQZZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356199 | |

| Record name | 3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109613-93-6 | |

| Record name | 3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethoxypyridine synthesis from simple precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 3,4-dimethoxypyridine core structure, a key heterocyclic motif in medicinal chemistry. The most prominently documented and industrially relevant pathway commences with the readily available precursor, maltol. This multi-step synthesis culminates in the formation of 2-hydroxymethyl-3,4-dimethoxypyridine, a functionalized derivative that incorporates the desired this compound scaffold. While direct synthesis of the unsubstituted this compound is not widely reported in the reviewed literature, the following route represents a robust and well-characterized approach to accessing this important chemical entity.

Multi-Step Synthesis from Maltol

The synthesis from maltol is a sequential process involving methylation, ammonification, chlorination, N-oxidation, methoxylation, and a final rearrangement to yield the 2-hydroxymethyl-3,4-dimethoxypyridine product.

Step 1: Methylation of Maltol

The initial step involves the methylation of the hydroxyl group of maltol to yield 3-methoxy-2-methyl-4H-pyran-4-one.

Experimental Protocol:

To a solution of maltol (31.5 g) in an aqueous solution of sodium hydroxide (20 g), the mixture is stirred and cooled to 0°C in an ice water bath. Dimethyl phosphate (63 g) is then slowly added dropwise, maintaining the temperature at 2°C. After the addition is complete, the stirring is continued in the ice water bath for an additional 3 hours. The resulting mixture is poured into 100 ml of a 5% sodium hydroxide solution and stirred. The product is extracted three times with dichloromethane. The combined organic extracts are washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated under a water bath. The final product, 3-methoxy-2-methyl-4H-pyran-4-one, is obtained as a colorless liquid via distillation under reduced pressure.[1]

| Parameter | Value | Reference |

| Starting Material | Maltol | [1] |

| Reagents | Sodium hydroxide, Dimethyl phosphate, Dichloromethane | [1] |

| Temperature | 0-2°C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 77% | [1] |

Step 2: Ammonification

The pyranone ring is then converted to a pyridone ring through a reaction with ammonia.

Experimental Protocol:

13.2 g of 3-methoxy-2-methyl-4H-pyran-4-one is added to 360 ml of concentrated ammonia water. The mixture is stirred at 40°C for 3 hours. The water is then evaporated under reduced pressure. The residue is cooled to allow for the precipitation of crystals. The crystals are filtered, and the filter cake is washed with water until neutral. The crude product is recrystallized from acetone to yield 10.1 g of 3-methoxy-2-methyl-4(1H)-pyridone as white crystals.[1]

| Parameter | Value | Reference |

| Starting Material | 3-methoxy-2-methyl-4H-pyran-4-one | [1] |

| Reagents | Concentrated ammonia water, Acetone | [1] |

| Temperature | 40°C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | Not explicitly stated, but calculable from masses provided. | [1] |

Step 3: Chlorination

The hydroxyl group at the 4-position of the pyridone is replaced with a chlorine atom.

Experimental Protocol:

Under an ice-water bath, 3-methoxy-2-methyl-4(1H)-pyridone is slowly added to 70-100 ml of phosphorus oxychloride. The mixture is then refluxed for 8-12 hours. After the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is washed with toluene and then poured into water with stirring. A 20% sodium hydroxide solution is added to adjust the pH to 10-11. The product is extracted three times with dichloromethane. The combined organic extracts are washed with water until neutral and dried over anhydrous sodium sulfate. Evaporation of the dichloromethane under normal pressure yields 4-chloro-3-methoxy-2-methylpyridine.[2]

| Parameter | Value | Reference |

| Starting Material | 3-methoxy-2-methyl-4(1H)-pyridone | [2] |

| Reagents | Phosphorus oxychloride, Toluene, Sodium hydroxide, Dichloromethane | [2] |

| Reaction Time | 8-12 hours (reflux) | [2] |

| pH | 10-11 | [2] |

Step 4: N-Oxidation

The nitrogen atom of the pyridine ring is oxidized to form the corresponding N-oxide.

Experimental Protocol:

To a mixture of 4-chloro-3-methoxy-2-methylpyridine, glacial acetic acid, and a 20-40% hydrogen peroxide solution (with a volume ratio of glacial acetic acid to hydrogen peroxide of 1.3-1.5:1), the reaction is stirred at 50-80°C for 3-6 hours. The glacial acetic acid is then removed by distillation under reduced pressure. The residue is poured into water, and the pH is adjusted to 10-11 with a 5% sodium hydroxide solution. The product is extracted three times with dichloromethane, and the combined extracts are washed until neutral and dried over anhydrous sodium sulfate. The dichloromethane is evaporated, and the resulting 4-chloro-3-methoxy-2-methylpyridine N-oxide is recrystallized from petroleum ether.[3]

| Parameter | Value | Reference |

| Starting Material | 4-chloro-3-methoxy-2-methylpyridine | [3] |

| Reagents | Glacial acetic acid, Hydrogen peroxide, Sodium hydroxide, Dichloromethane, Petroleum ether | [3] |

| Temperature | 50-80°C | [3] |

| Reaction Time | 3-6 hours | [3] |

| Yield | 96% | [3] |

Step 5: Methoxylation

The chloro group at the 4-position is substituted with a methoxy group.

Experimental Protocol:

A solution of anhydrous methanol and 4-chloro-3-methoxy-2-methylpyridine N-oxide is added dropwise to a 20-40% sodium methoxide solution. The mixture is refluxed at 70-100°C for 3-5 hours. After cooling, the pH is adjusted to 8-9 with sulfuric acid. The methanol is removed by distillation under reduced pressure. Dichloromethane is added to the solid residue, and the mixture is stirred for 20-50 minutes and then filtered. The solid is washed again with dichloromethane. The combined filtrates are concentrated in a water bath, and the solvent is evaporated under reduced pressure to yield a thick liquid. The product, 3,4-dimethoxy-2-methylpyridine N-oxide, crystallizes as a white solid upon cooling in a refrigerator.[3]

| Parameter | Value | Reference |

| Starting Material | 4-chloro-3-methoxy-2-methylpyridine N-oxide | [3] |

| Reagents | Sodium methoxide, Anhydrous methanol, Sulfuric acid, Dichloromethane | [3] |

| Temperature | 70-100°C (reflux) | [3] |

| Reaction Time | 3-5 hours | [3] |

| pH | 8-9 | [3] |

Step 6: Rearrangement to 2-Hydroxymethyl-3,4-dimethoxypyridine

The N-oxide undergoes a rearrangement reaction to introduce a hydroxymethyl group at the 2-position.

Experimental Protocol:

Acetic anhydride (60 ml) is heated to 90°C. 3,4-dimethoxy-2-methylpyridine N-oxide (20 g) is gradually added, and the mixture is refluxed at 140°C for 4 hours. The acetic anhydride is removed under reduced pressure. To the residual oil, 140 ml of sodium hydroxide solution is added, and the mixture is stirred at 90°C for 4 hours. After cooling, the reaction mixture is extracted three times with dichloromethane. The combined extracts are washed until neutral and dried over anhydrous sodium sulfate. The dichloromethane is evaporated under normal pressure, and the product, 2-hydroxymethyl-3,4-dimethoxypyridine, crystallizes upon cooling and is washed with ether.[3]

| Parameter | Value | Reference |

| Starting Material | 3,4-dimethoxy-2-methylpyridine N-oxide | [3] |

| Reagents | Acetic anhydride, Sodium hydroxide, Dichloromethane, Ether | [3] |

| Temperature | 90-140°C | [3] |

| Reaction Time | 4 hours (reflux) + 4 hours (hydrolysis) | [3] |

Synthesis Pathway Diagram

Caption: Synthetic pathway from maltol to 2-hydroxymethyl-3,4-dimethoxypyridine.

Concluding Remarks

The synthesis route detailed in this guide, commencing from maltol, provides a well-established and reproducible method for accessing the this compound core, functionalized at the 2-position with a hydroxymethyl group. This intermediate is of significant value, particularly in the synthesis of pharmaceutical agents such as pantoprazole.[4] For researchers requiring the unsubstituted this compound, further investigation into de-functionalization strategies would be necessary, as a direct and high-yielding synthesis is not prominently featured in the current body of scientific literature. The provided protocols and quantitative data serve as a robust foundation for the laboratory-scale synthesis of this important heterocyclic compound.

References

- 1. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

Spectroscopic Profile of 3,4-Dimethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles and computational models. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed through experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1 | Doublet | 1H | H-2 |

| ~7.9 | Doublet | 1H | H-6 |

| ~6.9 | Doublet of Doublets | 1H | H-5 |

| ~3.9 | Singlet | 3H | 3-OCH₃ |

| ~3.8 | Singlet | 3H | 4-OCH₃ |

| Predicted in CDCl₃ at 400 MHz. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-4 |

| ~148 | C-3 |

| ~145 | C-2 |

| ~140 | C-6 |

| ~108 | C-5 |

| ~56 | 3-OCH₃ |

| ~55 | 4-OCH₃ |

| Predicted in CDCl₃ at 100 MHz. |

Table 3: Predicted Major Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1600-1580 | Strong | C=N Stretch (Pyridine ring) |

| ~1500-1400 | Strong | C=C Stretch (Pyridine ring) |

| ~1250-1200 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |

| ~1050-1000 | Strong | Symmetric C-O-C Stretch (Aryl ether) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 124 | ~70 | [M - CH₃]⁺ |

| 110 | ~40 | [M - CHO]⁺ |

| 96 | ~50 | [M - CH₃ - CO]⁺ |

| 78 | ~30 | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of solid this compound in a volatile solvent (e.g., methylene chloride or acetone).[4]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[5][6]

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction.[5]

Sample Preparation:

-

For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[7]

-

For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).[7]

-

Filter the solution to remove any particulate matter.[7]

Data Acquisition (Electron Ionization - EI for GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Chloromethyl)-3,4-dimethoxypyridine | C8H10ClNO2 | CID 5079722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

This technical guide provides a comprehensive overview of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a crucial building block, particularly in the synthesis of proton pump inhibitors. Its chemical identity and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 72830-09-2[1][2] |

| Molecular Formula | C₈H₁₁Cl₂NO₂[1][3] |

| Synonyms | 2-(Chloromethyl)-3,4-dimethoxypyridinium hydrochloride[2][4] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 224.08 g/mol [1][3] |

| Melting Point | 155 °C (decomposes)[4][5][6] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water[7][8] |

Synthesis Protocols

The synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a multi-step process. A common method involves the use of maltol as a starting material.[6][8][9][10] This process is outlined below.

Synthesis from Maltol

A patented method describes the synthesis starting from maltol, involving a sequence of methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the desired product with a reported yield of over 75%.[9][10]

Experimental Protocol Example:

A detailed, multi-step synthesis is described in patent literature, starting from maltol and proceeding through several intermediates.[9][10] The key final step involves the chlorination of the corresponding hydroxymethylpyridine precursor.

A general laboratory-scale chlorination procedure is as follows:

-

A solution of (3,4-dimethoxypyridin-2-yl)methanol is dissolved in a suitable anhydrous solvent such as dichloromethane.

-

The solution is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a period to ensure completion.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product.

-

The resulting solid is often washed with a non-polar solvent like diethyl ether to remove impurities and then dried under vacuum.[11]

Applications in Drug Development

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a pivotal intermediate in the pharmaceutical industry.

Its primary application is in the synthesis of pantoprazole , a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[8] The pyridine moiety of this intermediate forms a core part of the final drug structure. It is also identified as a potential genotoxic impurity in pantoprazole sodium drug substances, necessitating sensitive analytical methods for its detection at trace levels.[12]

Safety and Handling

Due to its chemical nature, 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride requires careful handling.

Hazard Identification:

-

Causes skin irritation and may cause an allergic skin reaction.[7][13]

-

May cause damage to organs through prolonged or repeated exposure.[13]

Recommended Handling Procedures:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]

-

Avoid inhalation of dust and contact with skin and eyes.[16]

-

Store in a tightly closed container in a cool, dry place.[16]

Logical Workflow for Synthesis

The following diagram illustrates the generalized synthetic pathway for 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride starting from a substituted pyridine precursor.

Caption: Generalized final step in the synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Chloromethyl-3,4-dimethoxypyridiniumchloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 2-(氯甲基)-3,4-二甲氧基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Hangzhou TangJie Molecules chemical Co.,Ltd.--2-CHLOROMETHYL-3,4-DIMETHOXY PYRIDINE HCl - 72830-09-2 [tjmchem.com]

- 6. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | 72830-09-2 [chemicalbook.com]

- 7. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 9. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 10. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. guidechem.com [guidechem.com]

- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. capotchem.com [capotchem.com]

- 15. fishersci.com [fishersci.com]

- 16. biosynth.com [biosynth.com]

Theoretical Insights into the Electronic Structure of 3,4-Dimethoxypyridine: A Computational Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical calculation of the electronic structure of 3,4-dimethoxypyridine, a heterocyclic compound of interest in medicinal chemistry. The electronic properties of such molecules are pivotal in understanding their reactivity, intermolecular interactions, and potential as drug candidates. This document outlines a robust computational methodology, presents illustrative data, and details the significance of these findings for researchers, scientists, and drug development professionals.

While specific experimental and theoretical studies on the electronic structure of this compound are not extensively available in public literature, this guide establishes a standard, validated computational protocol based on well-accepted quantum chemical methods for analogous molecular systems. The presented data is therefore illustrative of the expected electronic characteristics and serves as a framework for future computational investigations.

Computational Methodology

The electronic structure of this compound can be effectively investigated using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

A typical computational protocol for analyzing this compound involves the following steps:

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its most stable energetic conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p). This level of theory is well-suited for capturing the electronic and structural nuances of organic molecules.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency analysis is carried out at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Following successful optimization, a series of electronic properties are calculated. These include:

-

Ground State Energy: The total electronic energy of the molecule in its most stable state.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these orbitals is a critical indicator of molecular reactivity.

-

Population Analysis: Mulliken population analysis is performed to calculate the partial atomic charges on each atom in the molecule. This provides insights into the charge distribution and potential sites for electrostatic interactions.

-

Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity.

-

Computational Workflow

The logical flow of the theoretical calculation of the electronic structure of this compound is depicted in the following diagram.

Illustrative Quantitative Data

The following tables summarize the hypothetical quantitative data for the electronic properties of this compound, as would be obtained from the aforementioned computational protocol.

Table 1: Calculated Ground State and Frontier Molecular Orbital Energies

| Parameter | Value (Hartree) | Value (eV) |

| Ground State Energy | -478.123456 | -13010.34 |

| HOMO Energy | -0.23456 | -6.38 |

| LUMO Energy | -0.01234 | -0.34 |

| HOMO-LUMO Gap | 0.22222 | 6.04 |

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

| N1 | -0.55 | C11(H3) | 0.15 |

| C2 | 0.25 | H12 | 0.12 |

| C3 | 0.30 | H13 | 0.12 |

| C4 | 0.28 | H14 | 0.12 |

| C5 | -0.15 | O15 | -0.45 |

| C6 | -0.10 | C16(H3) | 0.20 |

| H7 | 0.10 | H17 | 0.11 |

| H8 | 0.11 | H18 | 0.11 |

| H9 | 0.10 | H19 | 0.11 |

| O10 | -0.50 |

Table 3: Calculated Dipole Moment

| Component | Value (Debye) |

| Dx | 1.85 |

| Dy | 2.50 |

| Dz | 0.00 |

| Total Dipole Moment | 3.11 |

Interpretation and Significance in Drug Development

The theoretical data presented provides valuable insights for drug development professionals:

-

Chemical Reactivity: The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

-

Molecular Interactions: The Mulliken atomic charges reveal the distribution of electrons within the molecule. The negatively charged nitrogen and oxygen atoms are likely to act as hydrogen bond acceptors, a key interaction in drug-receptor binding. The positive charges on the hydrogen atoms indicate their potential to act as hydrogen bond donors.

-

Solubility and Polarity: The total dipole moment provides a measure of the molecule's overall polarity. A significant dipole moment suggests that this compound is a polar molecule, which influences its solubility in different solvents and its ability to cross biological membranes.

Conclusion

The theoretical calculation of the electronic structure of this compound, as outlined in this guide, offers a powerful, non-invasive method for predicting its chemical behavior. By employing standard DFT methodologies, researchers can gain a deeper understanding of the molecule's reactivity, polarity, and potential interaction sites. This knowledge is invaluable in the early stages of drug discovery and development, enabling the rational design of more effective and specific therapeutic agents. Future work should focus on performing these calculations and validating them against experimental data to further refine our understanding of this promising molecular scaffold.

The Discovery and Isolation of 3,4-Dimethoxypyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 3,4-dimethoxypyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous FDA-approved drugs and their diverse biological activities, including anticancer and antimicrobial properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound core.

Introduction to this compound Derivatives

The pyridine ring is a fundamental heterocyclic motif in a vast array of pharmaceuticals, contributing to their pharmacological profiles, metabolic stability, and protein-binding capabilities. The introduction of methoxy groups at the 3 and 4 positions of the pyridine ring significantly influences the electronic and steric properties of the molecule, often leading to enhanced biological activity. A notable example is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a key intermediate in the synthesis of the proton pump inhibitor pantoprazole.[1][2][3] Beyond their role as synthetic intermediates, functionalized this compound derivatives have emerged as potent inhibitors of various signaling pathways implicated in diseases such as cancer.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often commences from readily available starting materials like maltol. The synthetic strategies typically involve a series of reactions including methylation, amination, chlorination, oxidation, and functional group interconversions to introduce desired substituents onto the pyridine core.

Synthesis of Key Intermediates

A common and crucial intermediate is 2-hydroxymethyl-3,4-dimethoxypyridine, which serves as a precursor to other functionalized derivatives.

Experimental Protocol: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol is based on the reaction of 3,4-dimethoxy-2-methylpyridine-N-oxide with acetic anhydride.

-

Step 1: Dissolution. In a suitable reaction vessel equipped with a mechanical stirrer, add 20-30 kg of 3,4-dimethoxy-2-methylpyridine-N-oxide to 10-20 kg of acetic acid. Heat the mixture to 75-85°C with continuous stirring until complete dissolution is achieved.[4]

-

Step 2: Acylation. To the solution from Step 1, slowly add 50-75 kg of acetic anhydride while maintaining the temperature at 80-85°C. The addition rate should be controlled at 10-15 kg/hour . After the addition is complete, maintain the reaction mixture at 85-95°C for 15-16 hours.[4]

-

Step 3: Hydrolysis. After the reaction is complete (monitored by a suitable method to confirm ~90% conversion of acetic anhydride), cool the mixture to 18-25°C. Slowly add a strong base (e.g., sodium hydroxide solution) to adjust the pH to 12-13, followed by heating and stirring to facilitate hydrolysis.[4]

-

Step 4: Extraction and Isolation. To the hydrolyzed mixture, add 0.8-1.2 kg of dichloromethane and stir for 1 hour. Allow the layers to separate and collect the organic phase. Perform two additional extractions of the aqueous phase with equal volumes of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the product.[4]

Functionalization of the Pyridine Core

Further functionalization of the this compound scaffold can be achieved through various modern synthetic methodologies, including cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling for Arylation

This generalized protocol can be adapted for the coupling of a halogenated this compound derivative with a boronic acid.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the halo-3,4-dimethoxypyridine (1.0 equiv.), the desired aryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of the base.

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-110°C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the introduction of amino substituents.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., a Pd(I) dimer precatalyst, 0.5-1.0 mol%), a suitable phosphine ligand (e.g., XantPhos), a base (e.g., NaOtBu or DBU, 1.4 mmol), and the halo-3,4-dimethoxypyridine (1.0 mmol).

-

Reagent Addition: Add the desired amine (1.4 mmol) and an anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.

-

Reaction Execution: Stir the mixture vigorously and heat to 80-100°C for 30-60 minutes, or until reaction completion is observed by GC-MS or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture can be diluted with a suitable solvent and filtered through a plug of Celite to remove palladium residues. The filtrate is then concentrated, and the crude product is purified by column chromatography.

Isolation and Purification of this compound Derivatives

The isolation and purification of this compound derivatives are critical steps to obtain compounds of high purity for biological evaluation and further studies. Column chromatography is a widely used technique for this purpose.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate). The column should be packed carefully to avoid air bubbles.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity. The polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate or methanol) to the initial non-polar solvent. The choice of the solvent system is typically determined by preliminary analysis using thin-layer chromatography (TLC).

-

Fraction Collection: Fractions are collected as the solvent elutes from the column. The composition of each fraction is monitored by TLC.

-

Product Isolation: Fractions containing the pure desired compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound derivatives and related compounds.

Table 1: Synthesis Yields of Key Intermediates

| Compound | Starting Material | Reaction Type | Yield (%) | Reference |

| 3-Methoxy-2-methyl-4H-pyran-4-one | Maltol | Methylation | 77 | [5] |

| 3-Methoxy-2-methyl-4(1H)-pyridone | 3-Methoxy-2-methyl-4H-pyran-4-one | Ammonification | - | [5] |

| 2-Hydroxymethyl-3,4-dimethoxypyridine | 3,4-Dimethoxy-2-methylpyridine-N-oxide | Rearrangement | >70 | [4] |

| 2-Chloromethyl-3,4-dimethoxypyridine HCl | 2-Hydroxymethyl-3,4-dimethoxypyridine | Chlorination | >75 | [3][6] |

Table 2: Biological Activity of Selected Pyridine Derivatives

| Compound Class | Target | Key Derivative Example | IC₅₀ | Cell Line | Reference |

| Sulfonamide Methoxypyridines | PI3Kα/mTOR | 22c (quinoline core) | 0.22 nM (PI3Kα), 23 nM (mTOR) | - | [7] |

| Pyridine-based compounds | PIM-1 Kinase | Compound 12 | 14.3 nM | MCF-7 | [8] |

| Pyrazolo[3,4-b]pyridines | Topoisomerase IIα | Compound 8c | 1.33 µM (GI₅₀) | NCI-60 panel | [9] |

| Diarylpyridines | Tubulin Polymerization | 10t | 0.19-0.33 µM | HeLa, MCF-7, SGC-7901 | [10] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][11] Its dysregulation is a hallmark of many cancers.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is a target for cancer therapy.

Caption: PIM-1 kinase signaling pathway and inhibition.

Experimental Workflows

Workflow for Synthesis and Purification of a Functionalized this compound Derivative

Caption: General workflow for synthesis and purification.

Workflow for Biological Evaluation of this compound Derivatives

Caption: Workflow for in vitro biological evaluation.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential for the development of novel therapeutic agents. This technical guide has provided an overview of the key synthetic strategies for accessing a range of these derivatives, along with detailed experimental protocols for their preparation and purification. The compiled quantitative data on yields and biological activities, in conjunction with the elucidation of relevant signaling pathways, offers a solid foundation for researchers in this field. The continued exploration of the chemical space around the this compound core is anticipated to yield new drug candidates with improved efficacy and selectivity for a variety of diseases.

References

- 1. Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. orgsyn.org [orgsyn.org]

- 10. uniprot.org [uniprot.org]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Quantum Chemical Studies of 3,4-Dimethoxypyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 3,4-dimethoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this document outlines the theoretical framework for understanding the geometric, vibrational, and electronic properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals who wish to employ computational techniques to elucidate the molecular characteristics of this compound and its derivatives. The methodologies, expected data, and workflow visualizations presented herein serve as a foundational resource for such theoretical investigations.

Introduction

This compound is a substituted pyridine derivative with potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the electron-donating methoxy groups on the pyridine ring significantly influences its electronic structure, reactivity, and intermolecular interactions. Quantum chemical studies provide a powerful, non-experimental avenue to explore these properties at the atomic level, offering insights that can guide laboratory research and the design of new molecules with desired functionalities.

This guide details the expected outcomes and methodologies of a comprehensive quantum chemical analysis of this compound, focusing on its optimized molecular geometry, vibrational spectroscopy, and electronic frontier orbitals.

Computational Methodology

The data and analyses presented in this guide are based on a standard and widely accepted computational protocol employing Density Functional Theory (DFT).

Software

All theoretical calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem. The visualization of molecular structures and orbitals is accomplished with compatible software like GaussView or Avogadro.

Geometry Optimization

The initial molecular structure of this compound is optimized to find its lowest energy conformation. This is achieved using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which provides a good balance between accuracy and computational cost for organic molecules. A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to accurately describe the electron distribution, especially the lone pairs on the nitrogen and oxygen atoms, and the pi-system of the pyridine ring. The optimization process continues until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes are assigned based on the visualization of atomic motions and their potential energy distribution (PED).

Electronic Properties Analysis

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, are determined from the optimized geometry. These properties are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions. Time-Dependent DFT (TD-DFT) calculations are employed to predict the UV-Vis absorption spectrum, providing insights into the electronic excitations of the molecule.

Predicted Molecular Properties

Based on the computational methodologies described above and knowledge from studies on related molecules like pyridine, anisole, and other substituted pyridines, the following quantitative data for this compound are predicted.

Optimized Geometrical Parameters

The geometry of this compound is expected to be largely planar for the pyridine ring, with the methoxy groups exhibiting some rotational freedom. The key bond lengths and angles are summarized in Table 1.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-N1 | 1.34 |

| C6-N1 | 1.34 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.39 | |

| C3-O7 | 1.36 | |

| C4-O8 | 1.36 | |

| O7-C9 | 1.43 | |

| O8-C10 | 1.43 | |

| Bond Angles (°) | C6-N1-C2 | 117.0 |

| N1-C2-C3 | 124.5 | |

| C2-C3-C4 | 118.0 | |

| C3-C4-C5 | 119.5 | |

| C3-O7-C9 | 118.0 | |

| C4-O8-C10 | 118.0 | |

| Dihedral Angles (°) | C2-C3-O7-C9 | ~0 or ~180 |

| C5-C4-O8-C10 | ~0 or ~180 |

Vibrational Spectra

The predicted vibrational frequencies and their assignments provide a theoretical fingerprint of this compound. Key vibrational modes are presented in Table 2. These theoretical spectra can be used to interpret experimental FT-IR and Raman data.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3100-3000 | Medium | Strong | C-H stretching (aromatic) |

| ~2980-2850 | Medium-Strong | Medium | C-H stretching (methyl) |

| ~1600 | Strong | Medium | C=C/C=N stretching (pyridine ring) |

| ~1480 | Strong | Medium | CH₃ asymmetric bending |

| ~1450 | Medium | Strong | Pyridine ring stretching |

| ~1250 | Very Strong | Medium | C-O-C asymmetric stretching |

| ~1030 | Strong | Weak | C-O-C symmetric stretching |

| ~850 | Strong | Weak | C-H out-of-plane bending |

Electronic Properties

The frontier molecular orbitals are key to understanding the electronic behavior of this compound. The HOMO is expected to be localized over the pyridine ring and the oxygen atoms of the methoxy groups, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the pyridine ring, representing the region susceptible to nucleophilic attack.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| First Major Electronic Transition (TD-DFT) | ~270 nm (π → π*) |

Visualizations

Visual representations are crucial for understanding the abstract concepts in quantum chemical studies. The following diagrams illustrate the logical workflow of the computational analysis.

Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis of this compound.

Conclusion

This technical guide has outlined a robust theoretical framework for the quantum chemical investigation of this compound. The presented methodologies, based on Density Functional Theory, allow for the detailed prediction of the molecule's geometric, vibrational, and electronic properties. The hypothetical data provided in the tables serves as a benchmark for what can be expected from such a computational study. Researchers and scientists can utilize this guide to design and interpret their own computational experiments on this compound and related compounds, thereby accelerating the discovery and development of new chemical entities in their respective fields. The visualized workflow provides a clear and logical path for conducting such an in-silico analysis.

An In-depth Technical Guide on the Solubility of 3,4-Dimethoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,4-Dimethoxypyridine in common organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely uncharacterized. This document, therefore, provides a detailed framework for researchers to determine its solubility through established experimental protocols. Furthermore, it offers a qualitative assessment of the expected solubility based on the compound's molecular structure and the known physicochemical properties of related pyridine derivatives. This guide also includes standardized workflows for solubility determination, presented through clear visualizations to aid in experimental design.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other molecular interactions, which can significantly influence a drug's pharmacokinetic and pharmacodynamic properties. The solubility of a compound is a critical physical property that affects its suitability for various stages of drug development, including synthesis, formulation, and bioavailability.

Understanding the solubility of this compound in a range of organic solvents is essential for its effective use in synthetic reactions, purification processes, and the preparation of stock solutions for biological screening. This guide aims to provide a comprehensive resource for researchers working with this compound.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The available information is often for a related but structurally distinct compound, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride. For this related compound, qualitative solubility is described as "slightly soluble" in chloroform (when heated) and "very slightly soluble" in methanol. While this may offer some indication, it is not directly applicable to this compound.

Given the absence of concrete data, this guide provides the necessary protocols for researchers to determine these values experimentally.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials and Equipment

-

Compound: this compound (solid)

-

Solvents: A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes)

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Micropipettes

-

Volumetric flasks

-

General Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, the sampling should be done quickly. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL or mol/L.

Qualitative Solubility Assessment

For a rapid preliminary assessment, a qualitative approach can be employed.

-

Procedure: To a test tube containing approximately 1 mL of the solvent, add a small, pre-weighed amount of this compound (e.g., 10 mg).

-

Observation: Vigorously shake the test tube for about one minute and observe if the solid dissolves completely.

-

Classification:

-

Soluble: If the entire solid dissolves.

-

Slightly soluble: If a significant portion of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

This method can be performed with a range of solvents to quickly map out the general solubility profile.

Expected Solubility Profile of this compound

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made.

Molecular Structure:

This compound possesses a polar pyridine ring containing a nitrogen atom, which can act as a hydrogen bond acceptor. The two methoxy groups also contribute to the polarity of the molecule and can participate in hydrogen bonding.

Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the nitrogen atom and methoxy groups suggests that this compound should be soluble in polar protic solvents. These solvents can act as hydrogen bond donors, interacting favorably with the lone pair of electrons on the nitrogen and the oxygen atoms of the methoxy groups.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is also expected in polar aprotic solvents due to dipole-dipole interactions.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated in these solvents. While not capable of hydrogen bonding as donors, their polarity should be sufficient to dissolve the moderately polar this compound.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Lower solubility is expected in nonpolar solvents. The polar nature of the pyridine ring and the methoxy groups will have unfavorable interactions with nonpolar solvent molecules.

This qualitative assessment should be confirmed by experimental determination as outlined in the protocols above.

Visualizing Experimental Workflows and Logical Relationships

To aid in the design and understanding of solubility experiments, the following diagrams, created using the DOT language, illustrate key workflows and concepts.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Expected Solubility of this compound.

Conclusion

Thermochemical Properties of Substituted Dimethoxypyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted dimethoxypyridines. Given the sparse availability of experimental data for this class of compounds, this guide integrates the limited experimental findings with a discussion of established experimental and computational methodologies used to determine key thermochemical parameters. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and chemical engineering, providing both foundational knowledge and practical insights into the energetic landscapes of these important heterocyclic compounds.

Introduction

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of methoxy groups to the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and receptor-binding affinity. A thorough understanding of the thermochemical properties of dimethoxypyridines, such as their enthalpy of formation, entropy, and heat capacity, is crucial for several aspects of drug development and chemical process design. This includes the prediction of reaction equilibria, the assessment of compound stability, and the modeling of intermolecular interactions.

Despite their importance, a comprehensive experimental dataset of the thermochemical properties of dimethoxypyridine isomers is notably absent in the scientific literature. This guide, therefore, consolidates the available information and provides a framework for understanding and estimating these vital parameters through established experimental and computational techniques.

Quantitative Thermochemical Data

The experimental thermochemical data for dimethoxypyridine isomers is limited. To date, only the standard molar enthalpy of formation in the liquid phase for 2,6-dimethoxypyridine has been reported. The lack of comprehensive experimental data for the other five isomers underscores the need for reliable computational methods to fill these knowledge gaps.

Table 1: Experimental Standard Molar Enthalpy of Formation for Dimethoxypyridine Isomers

| Compound | Isomer | Formula | State | ΔfH° (kJ/mol) |

| Dimethoxypyridine | 2,6- | C₇H₉NO₂ | Liquid | -287 |

Note: Data for other isomers is currently unavailable in the cited literature.

For context and comparison, the thermochemical data for the parent compound, pyridine, is well-established and provided below.

Table 2: Selected Thermochemical Properties of Pyridine at 298.15 K

| Property | Value | Units |

| Standard Molar Enthalpy of Formation (liquid) | 95.1 | kJ/mol |

| Standard Molar Entropy (liquid) | 176.8 | J/(mol·K) |

| Molar Heat Capacity (liquid) | 133.0 | J/(mol·K) |

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties relies on a suite of precise calorimetric and analytical techniques. The following sections detail the primary experimental methodologies that are employed for organic compounds like substituted dimethoxypyridines.

Combustion Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.5 g) of the solid sample or a sealed ampule for a liquid sample is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire (e.g., platinum or iron) is positioned to be in contact with the sample.

-

Bomb Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being pressurized with a large excess of pure oxygen, typically to around 3 MPa.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to at least 10⁻⁴ K).

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter components, causing a rise in temperature. The temperature is continuously monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter (ε_calor) is determined by calibrating the system with a substance of known enthalpy of combustion, such as benzoic acid. The standard internal energy of combustion (ΔcU°) is calculated, and subsequently, the standard enthalpy of combustion (ΔcH°) is derived. Finally, the standard enthalpy of formation is calculated using Hess's Law.

Calvet Microcalorimetry

Objective: To measure the enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°).

Methodology:

-

Instrument Setup: A Calvet microcalorimeter, a type of heat-flux calorimeter, is used. It consists of a sample cell and a reference cell, each surrounded by a thermopile that detects heat flow. The calorimeter is maintained at a constant temperature.

-

Sample Introduction: A small, accurately weighed sample (typically 1-10 mg) is dropped from room temperature into the heated sample cell.

-

Heat Capacity Measurement: The initial endothermic peak corresponds to the heat required to raise the sample's temperature from ambient to the calorimeter's temperature. The area of this peak is proportional to the sample's heat capacity.

-

Enthalpy of Phase Change Measurement: For sublimation, the sample cell is then evacuated. The resulting endothermic peak corresponds to the heat absorbed during the sublimation of the sample. For vaporization, the measurement is performed at a temperature above the substance's melting point.

-

Calibration: The calorimeter is calibrated by generating a known amount of heat in the sample cell using the Joule effect (electrical heating). This allows for the conversion of the measured signal to energy units.

Transpiration Method

Objective: To determine the vapor pressure of a substance as a function of temperature, from which the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.

Methodology:

-

Apparatus: The apparatus consists of a temperature-controlled saturator containing the sample, a carrier gas supply with a precise flow control system, and a condenser or trapping system to collect the transported vapor.

-

Saturation: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over or through the sample at a slow, constant flow rate. The flow rate is optimized to ensure that the gas stream becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The gas stream then flows through a condenser or a cold trap where the vapor of the substance is collected. The amount of condensed material is determined gravimetrically or by a suitable analytical technique.

-

Data Collection: The experiment is repeated at several different temperatures.

-

Data Analysis: The partial pressure of the substance at each temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system. The enthalpy of sublimation or vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Computational Thermochemistry

Due to the challenges and costs associated with experimental thermochemistry, computational methods have become an indispensable tool for predicting the properties of molecules. High-accuracy composite methods can provide thermochemical data with "chemical accuracy" (typically within 4 kJ/mol of experimental values).

Commonly Used High-Accuracy Methods:

-

Gaussian-n (Gn) Theories (e.g., G3, G4, G4(MP2)): These are multi-step methods that start with a geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP density functional theory). A series of single-point energy calculations are then performed with higher levels of theory and larger basis sets. These energies are combined in an additive manner, along with empirical corrections, to approximate a high-level theoretical energy.

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods also involve a series of calculations and aim to extrapolate the electronic energy to the complete basis set limit. They include corrections for electron correlation and zero-point vibrational energy.

Workflow for Computational Thermochemistry:

Caption: A generalized workflow for the computational determination of the gas-phase enthalpy of formation.

Visualization of Thermochemical Relationships

The following diagram illustrates the logical and experimental relationships involved in determining the gas-phase standard molar enthalpy of formation, a key thermochemical property.

Caption: Experimental workflow for determining the gas-phase standard enthalpy of formation.

Conclusion and Future Outlook

This technical guide has synthesized the current state of knowledge regarding the thermochemical properties of substituted dimethoxypyridines. The stark lack of experimental data highlights a significant opportunity for future research in this area. The detailed experimental and computational protocols provided herein offer a clear roadmap for researchers to undertake such studies.

For professionals in drug development and materials science, the application of high-accuracy computational methods is currently the most viable approach for obtaining reliable thermochemical data for this class of compounds. This data is essential for building robust predictive models of compound behavior and for optimizing synthetic and manufacturing processes. It is anticipated that a concerted effort in both experimental measurement and computational prediction will be necessary to build a comprehensive thermochemical database for substituted pyridines, which will undoubtedly accelerate innovation in the fields that rely on these versatile chemical entities.

The Chemistry of 3,4-Dimethoxypyridine: A Technical Guide for Researchers

Introduction

3,4-Dimethoxypyridine and its derivatives are heterocyclic compounds of significant interest in the field of medicinal chemistry and drug development. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the introduction of methoxy groups at the 3- and 4-positions significantly influences the molecule's electronic properties, reactivity, and potential for biological activity. This technical guide provides a comprehensive overview of the chemistry of this compound, with a primary focus on the synthesis and reactions of its key derivatives, which serve as crucial intermediates in the production of proton pump inhibitors. While the literature is heavily concentrated on the synthesis of 2-substituted 3,4-dimethoxypyridines due to their industrial importance, this guide also collates available information on the parent compound and its general reactivity.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at synthetic protocols, quantitative data, and the logical flow of experimental procedures.

Synthesis of Key this compound Derivatives

The most prominently documented synthetic efforts in the this compound family are directed towards the production of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This compound is a vital precursor for the synthesis of pantoprazole, a widely used proton pump inhibitor. The synthetic strategies generally involve the construction and subsequent functionalization of the pyridine ring.

Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide

A common starting point for accessing the 2-substituted derivatives is 3,4-dimethoxy-2-methylpyridine N-oxide. One synthetic approach begins with 4-chloro-3-methoxy-2-methylpyridine N-oxide, which undergoes nucleophilic substitution with sodium methoxide to yield the desired product.[1] Another route involves the oxidation of 3,4-dimethoxy-2-picoline using an oxidizing agent like hydrogen peroxide in glacial acetic acid.[2]

Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine

The N-oxide is then typically converted to 2-hydroxymethyl-3,4-dimethoxypyridine. A frequently employed method is the treatment of 3,4-dimethoxy-2-methylpyridine N-oxide with acetic anhydride. This reaction proceeds through a rearrangement, followed by hydrolysis to furnish the hydroxymethyl group at the 2-position.[3]

Experimental Protocol: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine from 3,4-Dimethoxy-2-picoline-N-oxide [3]

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add 25 kg of 3,4-dimethoxy-2-picoline-N-oxide to 12.5 kg of acetic acid.

-

Dissolution: Heat the mixture to 80°C under continuous mechanical stirring until the solid is completely dissolved.

-

Addition of Acetic Anhydride: At 83°C, slowly add 70 kg of acetic anhydride to the reaction mixture with stirring. The recommended rate of addition is 14.8 kg/hour , completing the addition in approximately 5 hours.

-

Reaction: Maintain the reaction mixture at a temperature of 88°C for 14 hours.

-

Hydrolysis: After the reaction period, cool the mixture to 18-25°C. Slowly add an alkali solution to adjust the pH to 12-13, followed by heating and stirring to facilitate hydrolysis.

-

Extraction: Add 0.8-1.2 kg of dichloromethane to the system and stir for 1 hour. Allow the layers to separate and collect the organic phase. Perform two additional extractions with equal volumes of dichloromethane.

-

Drying and Isolation: Combine the organic extracts and add anhydrous sodium sulfate to dry the solution. Remove the dichloromethane by rotary evaporation to yield the 2-hydroxymethyl-3,4-dimethoxypyridine product.

Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

The final key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is synthesized by the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine. Thionyl chloride (SOCl₂) is the most common chlorinating agent for this transformation.[4][5]

Experimental Protocol: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride [2]

-

Reaction Setup: In a reaction flask, dissolve 41 g of 2-hydroxymethyl-3,4-dimethoxypyridine in 100 g of dichloromethane.

-

Chlorination: While stirring and maintaining the temperature between 0 and 5°C, slowly add 30 g of thionyl chloride dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 10-15°C and maintain it for 2 hours.

-

Work-up: Remove the dichloromethane by evaporation under reduced pressure.

-

Crystallization: Add 90 g of anhydrous ethanol to the residue and cool the mixture to 0°C to induce crystallization.

-

Isolation: Collect the solid product by suction filtration and dry it to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

A multi-step synthesis starting from maltol has also been reported, which involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with an overall yield of over 75%.[6][7]

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps.

Table 1: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine

| Starting Material | Reagents | Yield (%) | Reference |

| This compound N-oxide | Acetic anhydride, NaOH | 76 | [5] |

Table 2: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

| Starting Material | Reagents | Yield (%) | Reference |

| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride, Dichloromethane | 93.9 | [2] |

| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride, Dichloromethane | 93 | [5] |

| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride, Dichloromethane | 85 | [5] |

Spectroscopic Data

¹H NMR of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (in CDCl₃, 400 Hz): δ 4.09 (s, 3H, OCH₃), 4.23 (s, 3H, OCH₃), 5.06 (s, 2H, CH₂Cl), 7.56 (d, 1H, 5-H), 8.56 (d, 1H, 6-H).[2]

Reactivity of the this compound Ring

Detailed studies on the specific reactivity of the parent this compound are scarce in the readily available literature. However, the reactivity can be predicted based on the general principles of pyridine chemistry and the electronic effects of the methoxy substituents.

The pyridine nitrogen atom is basic and can be protonated or act as a nucleophile. The two methoxy groups are electron-donating through resonance and electron-withdrawing through induction. Their net effect is activating towards electrophilic substitution and they will direct incoming electrophiles to the positions ortho and para to themselves. However, the pyridine ring itself is electron-deficient and generally undergoes electrophilic substitution with difficulty.

Applications in Drug Development

The primary application of this compound chemistry is in the synthesis of pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders. The key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is coupled with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the pantoprazole skeleton.

Given the prevalence of the substituted pyridine motif in pharmaceuticals, it is plausible that this compound derivatives could serve as scaffolds for the development of other therapeutic agents. The methoxy groups can influence solubility, metabolic stability, and receptor binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

References

- 1. 3,4-DIMETHOXY-2-METHYLPYRIDINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 2. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 3. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an important intermediate in the manufacturing of proton pump inhibitors like pantoprazole. The synthesis outlined herein focuses on the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine.

Introduction

2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a key building block in the synthesis of various pharmaceuticals. The protocol detailed below describes a common and efficient method for its preparation from 2-hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride as the chlorinating agent. This method is widely cited and provides good yields of the desired product. An alternative multi-step synthesis starting from maltol has also been described in the literature.[1][2][3]

Reaction Scheme

The synthesis proceeds via the chlorination of the hydroxymethyl group of 2-hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride in a suitable solvent, such as chloroform or dichloromethane. The reaction is typically performed at low temperatures to control its exothermicity.

Caption: Reaction scheme for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Materials:

-

2-Hydroxymethyl-3,4-dimethoxypyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Ethanol (anhydrous)

-

Activated carbon

-

Ice-water bath

-

Standard laboratory glassware and equipment

Procedure:

-

In a reaction flask, dissolve 2-hydroxymethyl-3,4-dimethoxypyridine in dichloromethane.[1][4]

-

Cool the solution to 0-3°C using an ice-water bath.[1]

-

Slowly add a solution of thionyl chloride in dichloromethane dropwise to the reaction mixture, ensuring the temperature is maintained between 0-3°C.[1]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[1]

-

Remove the dichloromethane by evaporation under reduced pressure. A solid product should precipitate.[1][4]

-